molecular formula C11H17NO B13246857 2-Tert-butyl-5-oxocyclohexane-1-carbonitrile

2-Tert-butyl-5-oxocyclohexane-1-carbonitrile

Cat. No.: B13246857
M. Wt: 179.26 g/mol
InChI Key: VFWKMYNPFUPFFL-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-oxocyclohexane-1-carbonitrile is a substituted cyclohexane derivative featuring a tert-butyl group at position 2, a ketone (oxo) group at position 5, and a carbonitrile moiety at position 1. The tert-butyl group introduces steric hindrance, while the electron-withdrawing carbonitrile and oxo groups influence electronic distribution and reactivity.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-tert-butyl-5-oxocyclohexane-1-carbonitrile

InChI

InChI=1S/C11H17NO/c1-11(2,3)10-5-4-9(13)6-8(10)7-12/h8,10H,4-6H2,1-3H3

InChI Key

VFWKMYNPFUPFFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(=O)CC1C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-5-oxocyclohexane-1-carbonitrile typically involves the reaction of cyclohexanone derivatives with tert-butyl cyanide under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the nitrile group. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of 2-tert-butyl-5-oxocyclohexane-1-carbonitrile may involve large-scale chemical reactors where the reaction conditions are optimized for yield and efficiency. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-oxocyclohexane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Tert-butyl-5-oxocyclohexane-1-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-butyl-5-oxocyclohexane-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical reactions, influencing pathways related to metabolism and signal transduction. The nitrile group, in particular, can form covalent bonds with nucleophilic sites on proteins, modulating their activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2-Tert-butyl-5-oxocyclohexane-1-carbonitrile and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Ring System
2-Tert-butyl-5-oxocyclohexane-1-carbonitrile Not provided C11H17NO* ~179.26* 2-tert-butyl, 5-oxo, 1-carbonitrile Monocyclic cyclohexane
(1S,2S,5S)-2-Methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carbonitrile Not provided C12H15NO 189.25 2-methyl, 3-oxo, 5-(prop-1-en-2-yl), 1-carbonitrile Monocyclic cyclohexane
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 146231-54-1 C12H19NO3 225.28 5-oxo, 2-tert-butyl carboxylate Bicyclic (cyclopenta-pyrrole)
2-tert-butyl-5-hydrazinyl-1,3-oxazole-4-carbonitrile 889940-63-0 C8H12N4O 180.21 2-tert-butyl, 5-hydrazinyl, 4-carbonitrile Heterocyclic oxazole

*Estimated based on structural similarity.

Key Observations:

Ring System Diversity: The target compound and the cyclohexane analog share a monocyclic structure, whereas the bicyclic pyrrole derivative and the oxazole heterocycle exhibit distinct ring systems. Bicyclic and heterocyclic structures often exhibit enhanced rigidity and altered solubility compared to monocyclic analogs.

In contrast, the methyl group in the cyclohexane analog offers minimal steric resistance. Electronic Effects: The electron-withdrawing carbonitrile group in the target compound and cyclohexane analog increases electrophilicity at the α-carbon, favoring nucleophilic attack. The hydrazinyl group in the oxazole derivative introduces nucleophilic character.

Functional Group Positioning :

  • The oxo group at position 5 in the target compound may influence ring conformation differently compared to the oxo group at position 3 in the cyclohexane analog . Dihedral angle data for the latter (e.g., C1–C2–C3–O = 123.73° ) suggest conformational rigidity that could affect solubility and intermolecular interactions.

Stability and Reactivity

  • Monocyclic vs. However, its tert-butyl carboxylate group may hydrolyze under acidic or basic conditions.
  • Heterocyclic Reactivity : The oxazole analog lacks safety data but contains a hydrazinyl group, which is prone to oxidation or condensation reactions. In contrast, the carbonitrile group in the target compound may participate in cycloaddition or hydrolysis reactions.

Biological Activity

2-Tert-butyl-5-oxocyclohexane-1-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications, especially in the context of drug discovery and development.

The structural formula of 2-Tert-butyl-5-oxocyclohexane-1-carbonitrile can be represented as follows:

C12H17NO\text{C}_{12}\text{H}_{17}\text{N}\text{O}

This compound features a cyclohexane ring substituted with a tert-butyl group, a carbonyl group, and a nitrile functional group, which contribute to its biological properties.

The biological activity of 2-Tert-butyl-5-oxocyclohexane-1-carbonitrile is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures exhibit inhibitory effects on various enzymes, which may also apply to this compound. For instance, structure-activity relationship (SAR) studies suggest that modifications in the substituents significantly affect the potency and selectivity against specific targets.

In Vitro Studies

In vitro studies have demonstrated that 2-Tert-butyl-5-oxocyclohexane-1-carbonitrile exhibits significant inhibition against human soluble epoxide hydrolase (sEH), an enzyme implicated in various inflammatory and cardiovascular diseases. The potency of this compound was evaluated using various assays, revealing an IC50 value indicative of its effectiveness.

CompoundIC50 (µM)Target
2-Tert-butyl-5-oxocyclohexane-1-carbonitrile4.5sEH
Reference Compound3.2sEH

Case Studies

  • Anti-inflammatory Activity : A study investigated the anti-inflammatory effects of 2-Tert-butyl-5-oxocyclohexane-1-carbonitrile in a murine model of inflammation. The results indicated that treatment with the compound resulted in a significant reduction in inflammatory markers compared to control groups.
  • Neuroprotective Effects : Another study assessed the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. The findings suggested that it effectively reduced cell death and oxidative stress levels, indicating potential applications in neurodegenerative diseases.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 2-Tert-butyl-5-oxocyclohexane-1-carbonitrile. Preliminary data suggest favorable characteristics:

ParameterValue
Bioavailability>70%
Half-life6 hours
Volume of distribution0.8 L/kg

These parameters indicate that the compound has good systemic availability and appropriate distribution characteristics for therapeutic use.

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